![molecular formula C16H13BrN4O5S2 B467541 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide CAS No. 501111-66-6](/img/structure/B467541.png)
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13BrN4O5S2 and its molecular weight is 485.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gastroprotective Properties of Ebrotidine
Ebrotidine, a compound with structural relevance, showcases the integration of H2-receptor antagonist properties with cytoprotective abilities, offering a unique approach in ulcer disease treatment. Its mechanism extends beyond the simple blockade of acid secretion, involving enhancements in mucosal defense through mucus gel physicochemical improvements and promotion of ulcer healing factors such as the expression of integrin receptors and growth factors. These multifaceted actions suggest a potential avenue for exploring related compounds in the treatment of gastric diseases (Slomiany, Piotrowski, & Slomiany, 1997).
Anti-Helicobacter Pylori Activities
The same compound, ebrotidine, also demonstrates potent anti-Helicobacter pylori activities, highlighting the significance of integrating antimicrobial efficacy with gastric protective mechanisms in drug design. This aspect is critical in addressing gastric diseases linked to H. pylori infections, suggesting the importance of targeting microbial pathogens alongside managing gastric acidity and mucosal protection (Slomiany, Piotrowski, & Slomiany, 1997).
Pharmacokinetics, Pharmacodynamics, and Toxicology
The pharmacokinetic and pharmacodynamic profiles, along with the toxicological aspects of new psychoactive substances, provide a framework for understanding the complex interactions of novel compounds within biological systems. Such insights are invaluable in the early stages of drug development, ensuring the safety and efficacy of new therapeutic agents (Nugteren-van Lonkhuyzen et al., 2015).
Bioactive Heterocyclic Compounds
The role of heterocyclic compounds in medicinal chemistry is well-documented, with furan and thiophene derivatives exemplifying the significance of structural diversity in achieving therapeutic targets. This review underscores the potential of heteroaryl-substituted nucleobases and nucleosides in discovering antiviral, antitumor, and antimicrobial agents, showcasing the broad applicability of structural modification in drug discovery (Ostrowski, 2022).
Propriétés
IUPAC Name |
5-bromo-N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O5S2/c1-9-8-14(20-26-9)21-28(23,24)11-4-2-10(3-5-11)18-16(27)19-15(22)12-6-7-13(17)25-12/h2-8H,1H3,(H,20,21)(H2,18,19,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIJIXGUVHQPBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.